(1S,2R)-2-aminocyclohexane-1-carboxylic acid
CAS No.: 189101-41-5
Cat. No.: VC20898495
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189101-41-5 |
|---|---|
| Molecular Formula | C7H13NO2 |
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | (1S,2R)-2-aminocyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m0/s1 |
| Standard InChI Key | USQHEVWOPJDAAX-NTSWFWBYSA-N |
| Isomeric SMILES | C1CC[C@H]([C@H](C1)C(=O)[O-])[NH3+] |
| SMILES | C1CCC(C(C1)C(=O)O)N |
| Canonical SMILES | C1CCC(C(C1)C(=O)[O-])[NH3+] |
Introduction
Chemical Identity and Structural Characteristics
(1S,2R)-2-aminocyclohexane-1-carboxylic acid is a chiral amino acid derivative characterized by a cyclohexane ring with specific stereochemistry. The compound contains an amino group at the second carbon position and a carboxylic acid group at the first carbon position, with a distinct spatial arrangement that defines its biological and chemical behavior.
Basic Chemical Information
The compound possesses the following fundamental chemical properties:
Stereochemical Configuration
The stereochemical designation (1S,2R) indicates the specific three-dimensional arrangement of atoms within the molecule. This configuration is crucial for its biological activity and chemical reactivity:
-
The "1S" designation refers to the S configuration at carbon-1 (carboxylic acid position)
-
The "2R" designation refers to the R configuration at carbon-2 (amino group position)
This particular stereochemistry distinguishes it from other stereoisomers such as the (1S,2S) configuration, which exhibits different chemical properties and biological activities .
Synthesis Methods
The synthesis of (1S,2R)-2-aminocyclohexane-1-carboxylic acid can be achieved through several approaches, each with specific advantages depending on the desired scale and purity.
Chemical Synthesis
Chemical synthesis typically involves the reduction of corresponding keto acids or imines followed by resolution steps to obtain the desired enantiomer. This method allows for larger-scale production but may require additional purification steps to achieve high enantiomeric purity.
Enzymatic Resolution
Enzymatic resolution offers a more selective approach for obtaining the (1S,2R) stereoisomer. In this method, enzymes selectively convert one enantiomer into another compound while leaving the desired form intact. This approach typically yields products with higher enantiomeric purity compared to chemical synthesis methods.
Synthesis Parameters
The following table summarizes key parameters for different synthesis approaches:
| Synthesis Method | Starting Materials | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Chemical Reduction | Keto acids, Imines | Reducing agents, Resolution steps | Scalable, Cost-effective | Lower stereoselectivity |
| Enzymatic Resolution | Racemic mixture | Specific enzymes, Controlled pH and temperature | High stereoselectivity | Higher cost, Scale limitations |
| Stereoselective Catalysis | Cyclohexene derivatives | Chiral catalysts, Controlled reaction conditions | Direct access to desired stereoisomer | Complex catalyst systems required |
| Table 2: Comparison of synthesis methods for (1S,2R)-2-aminocyclohexane-1-carboxylic acid |
Physical and Chemical Properties
Physical Characteristics
The compound exists as a solid at standard conditions and exhibits specific physical properties that influence its handling and applications in research settings.
Chemical Reactivity
The compound contains both amino and carboxylic acid functional groups, making it amphoteric (able to react as both an acid and a base). The amino group can participate in nucleophilic substitution reactions, while the carboxylic acid can form esters, amides, and other derivatives .
Biological Activity and Interactions
(1S,2R)-2-aminocyclohexane-1-carboxylic acid demonstrates significant biological activity through various molecular interactions.
Enzyme and Receptor Interactions
The compound can interact with enzymes and receptors either as:
-
A substrate in enzymatic reactions
-
An inhibitor that modulates enzymatic activity
-
A modulator in signal transduction pathways
These interactions are largely influenced by its unique stereochemical configuration, which determines how the molecule binds to active sites and affects biological processes.
Applications in Research and Industry
Pharmaceutical Development
(1S,2R)-2-aminocyclohexane-1-carboxylic acid serves as a valuable intermediate in drug design and development. Its unique structural features allow for selective interactions with specific molecular targets, making it useful in creating compounds with enhanced bioactivity.
Organic Synthesis
In organic chemistry, this compound functions as an important building block for synthesizing various chiral molecules. Its defined stereochemistry influences the physical and chemical properties of the resulting compounds, making it valuable in stereoselective synthesis applications .
Comparison with Related Compounds
Stereoisomers Comparison
The following table compares (1S,2R)-2-aminocyclohexane-1-carboxylic acid with its stereoisomers:
Derivative Forms
The compound can be derivatized to create various functional molecules:
-
Boc-protected form for use in peptide synthesis
-
Esters for improved lipophilicity
-
Amides for altered pharmacokinetic properties
The Boc-protected derivative of the (1S,2R) isomer has particular significance in peptide synthesis, where the protective group helps in the selective formation of peptide bonds, leading to higher purity and yield of the final product .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume